molecular formula C12H16ClNO B3275901 2-Chloro-N-ethyl-N-(4-methyl-benzyl)-acetamide CAS No. 63142-88-1

2-Chloro-N-ethyl-N-(4-methyl-benzyl)-acetamide

Cat. No.: B3275901
CAS No.: 63142-88-1
M. Wt: 225.71 g/mol
InChI Key: XYFDSCWVXHLQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-ethyl-N-(4-methyl-benzyl)-acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, an ethyl group, and a 4-methyl-benzyl group attached to the nitrogen atom of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-N-(4-methyl-benzyl)-acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroacetamide with N-ethyl-N-(4-methyl-benzyl)amine under appropriate conditions. The reaction typically requires a solvent such as dichloromethane or ethanol and may be catalyzed by a base such as triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-N-(4-methyl-benzyl)-acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile, with or without a catalyst.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: New amide derivatives with different substituents.

    Oxidation Reactions: N-oxides or other oxidized products.

    Reduction Reactions: Amines or other reduced derivatives.

Scientific Research Applications

2-Chloro-N-ethyl-N-(4-methyl-benzyl)-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-(4-methyl-benzyl)-acetamide involves its interaction with specific molecular targets. The chloro group and the amide moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-ethyl-N-(4-methyl-phenyl)-acetamide: Similar structure but with a phenyl group instead of a benzyl group.

    2-Chloro-N-ethyl-N-(4-methyl-benzyl)-propionamide: Similar structure but with a propionamide moiety instead of an acetamide moiety.

    2-Chloro-N-ethyl-N-(4-methyl-benzyl)-butyramide: Similar structure but with a butyramide moiety instead of an acetamide moiety.

Uniqueness

2-Chloro-N-ethyl-N-(4-methyl-benzyl)-acetamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-ethyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-14(12(15)8-13)9-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFDSCWVXHLQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-ethyl-N-(4-methyl-benzyl)-acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-ethyl-N-(4-methyl-benzyl)-acetamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-ethyl-N-(4-methyl-benzyl)-acetamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-ethyl-N-(4-methyl-benzyl)-acetamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-ethyl-N-(4-methyl-benzyl)-acetamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-ethyl-N-(4-methyl-benzyl)-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.